molecular formula C10H15NO2 B14324894 Methyl 2-cyanooct-2-enoate CAS No. 111735-80-9

Methyl 2-cyanooct-2-enoate

Cat. No.: B14324894
CAS No.: 111735-80-9
M. Wt: 181.23 g/mol
InChI Key: QDFBNEYWVHRAFW-UHFFFAOYSA-N
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Description

Methyl 2-cyanooct-2-enoate is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a cyano group (–CN) and an ester group (–COOCH3) attached to an octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyanooct-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a suitable precursor such as a malonic ester, reacts with an alkyl halide to form the desired product . The reaction typically requires a strong base like sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyanooct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-cyanooct-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyanooct-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, leading to diverse effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: Similar in structure but with a shorter carbon chain.

    Ethyl cyanoacetate: Contains an ethyl group instead of a methyl group.

    Methyl 2-cyanoacrylate: Known for its use in adhesives, with a similar cyano and ester functional group.

Uniqueness

Methyl 2-cyanooct-2-enoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous.

Properties

CAS No.

111735-80-9

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 2-cyanooct-2-enoate

InChI

InChI=1S/C10H15NO2/c1-3-4-5-6-7-9(8-11)10(12)13-2/h7H,3-6H2,1-2H3

InChI Key

QDFBNEYWVHRAFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C#N)C(=O)OC

Origin of Product

United States

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